Moxnidazole, (R)-

Description

Contextualization within Nitroimidazole Chemistry Research

The nitroimidazole class of compounds represents a cornerstone in the development of antimicrobial agents. dergipark.org.tr The journey of this chemical family began with the discovery of azomycin, a 2-nitroimidazole, in 1953, which spurred systematic research into their therapeutic potential. nih.govmdpi.com This led to the development of highly successful drugs, most notably Metronidazole (B1676534), a 5-nitroimidazole derivative widely used to treat infections caused by anaerobic bacteria and protozoa. mdpi.comdrugbank.comresearchgate.net

The mechanism of action for nitroimidazoles is a defining characteristic of the class. It is dependent on the reductive activation of the nitro group within the microbial cell. drugbank.comontosight.ai This reduction, which occurs under the low redox potential conditions typical of anaerobic environments, produces reactive nitro radical anions and other intermediates. drugbank.comontosight.ai These cytotoxic agents induce damage to microbial DNA, inhibiting nucleic acid synthesis and leading to cell death. ontosight.ainih.gov This selective activation in anaerobic or hypoxic cells makes them highly effective against these specific targets while minimizing damage to host tissues operating under aerobic conditions. ontosight.ai

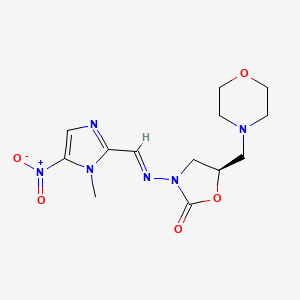

(R)-Moxnidazole, chemically identified as 2-oxazolidinone, 3-(((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)amino)-5-(4-morpholinylmethyl)-, monohydrochloride, (R)-, is a synthetic antibiotic that belongs to this important class of 5-nitroimidazole compounds. ontosight.aicapes.gov.br Research into moxnidazole (B1243294) and its derivatives is part of the broader effort within medicinal chemistry to expand the utility of the nitroimidazole scaffold, seeking to enhance efficacy, broaden the spectrum of activity, and address potential resistance. nih.govresearchgate.net

Table 1: Profile of Key Nitroimidazole Compounds

| Compound | Nitro-Position | Primary Research Focus | Core Mechanism |

|---|---|---|---|

| Metronidazole | 5-Nitro | Antiprotozoal, Anaerobic antibacterial drugbank.comresearchgate.net | Reductive activation to DNA-damaging intermediates drugbank.comnih.gov |

| Misonidazole | 2-Nitro | Hypoxic cell radiosensitizer nih.govmdpi.com | Reductive activation in hypoxic environments mdpi.comnih.gov |

| Moxnidazole | 5-Nitro | Antimicrobial (antibacterial, antiprotozoal) dergipark.org.trontosight.ai | Inhibition of microbial DNA synthesis via reductive activation ontosight.ai |

Significance of Chirality and Stereoisomerism in Chemical Biology and Medicinal Chemistry Research

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in science with profound implications for drug design and action. nih.govlibretexts.org Chiral molecules that are mirror images of each other are known as enantiomers. iosrjournals.org While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit remarkably different behaviors within a chiral environment like the human body. nih.gov

The biological machinery of life—including enzymes, receptors, and nucleic acids—is inherently chiral. nih.govjuniperpublishers.com Consequently, the interaction between a chiral drug and its biological target is often stereoselective. The two enantiomers of a drug, designated as (R) and (S) based on their absolute configuration, should be considered as two distinct chemical entities. nih.gov One enantiomer may fit perfectly into a receptor site and elicit the desired therapeutic effect, while its counterpart may be less active, completely inactive, or even produce unwanted or toxic effects. juniperpublishers.comuou.ac.in The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark example of this principle. uou.ac.in

This stereoselectivity affects not only the pharmacodynamics (how the drug affects the body) but also the pharmacokinetics (how the body affects the drug), including absorption, distribution, metabolism, and excretion. nih.govtaylorandfrancis.com Recognizing these potential differences has led to a major trajectory in pharmaceutical development focused on creating single-enantiomer drugs, often called "chiral switches," to provide more selective pharmacological profiles and improved therapeutic indices. nih.govresearchgate.net

Table 2: General Pharmacological Distinctions Between Drug Enantiomers

| Pharmacological Aspect | Potential Differences Between (R) and (S) Enantiomers | Scientific Rationale |

|---|---|---|

| Potency & Efficacy | One enantiomer (the eutomer) may be significantly more potent than the other (the distomer). nih.gov | Differential binding affinity and activation of chiral biological targets (e.g., receptors, enzymes). nih.govjuniperpublishers.com |

| Metabolism | Enantiomers can be metabolized at different rates, leading to different plasma concentrations and durations of action. nih.govtaylorandfrancis.com | Stereoselective metabolism by chiral enzymes, primarily cytochrome P450 isoforms. nih.gov |

| Target Selectivity | One enantiomer may be highly selective for a specific receptor subtype, while the other may have off-target effects. nih.gov | The three-dimensional structure of each enantiomer dictates its ability to interact with various biological binding sites. uou.ac.in |

Overview of Current Academic Research Trajectories for (R)-Moxnidazole

Current research trajectories for (R)-Moxnidazole logically follow the principles of stereoselective drug development. A primary goal is to characterize and compare the biological profile of (R)-Moxnidazole against its (S)-enantiomer and the racemic (1:1) mixture. This involves detailed in vitro studies to determine its spectrum of activity and potency against a range of clinically relevant anaerobic bacteria and protozoa. dergipark.org.trontosight.ai For instance, research has investigated the differential activity of enantiomers of other compounds, finding that the (R)-enantiomer can be more potent than the (S)-form, which suggests the configuration at the chiral center plays a key role in activity. mdpi.com

Further research would likely explore the mechanistic basis for any observed differences in activity between the moxnidazole enantiomers. This could involve studies on the rate of reductive activation, DNA binding affinity, or potential interactions with other cellular targets. By isolating and studying the (R)-enantiomer, researchers aim to ascertain whether it offers a superior therapeutic profile, potentially with greater efficacy or a more favorable metabolic pathway, compared to the racemic mixture.

Structure

3D Structure

Properties

CAS No. |

738528-72-8 |

|---|---|

Molecular Formula |

C13H18N6O5 |

Molecular Weight |

338.32 g/mol |

IUPAC Name |

(5R)-3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3/b15-6+/t10-/m1/s1 |

InChI Key |

RILWUTQZRXWBOB-UWJMNNEMSA-N |

Isomeric SMILES |

CN1C(=CN=C1/C=N/N2C[C@H](OC2=O)CN3CCOCC3)[N+](=O)[O-] |

Canonical SMILES |

CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Moxnidazole

Retrosynthetic Analysis and Strategic Disconnections for the (R)-Moxnidazole Scaffold

A logical retrosynthetic analysis of (R)-Moxnidazole reveals several strategic disconnections that simplify the target molecule into readily available starting materials. The primary disconnection strategy involves cleaving the C-N bond that connects the nitroimidazole moiety to the oxazolidinone core. This leads to two key synthons: a suitably activated 2-methyl-5-nitroimidazole derivative and the chiral intermediate, (R)-3-amino-5-((4-morpholinyl)methyl)-2-oxazolidinone, commonly known as (R)-AMOZ.

Further disconnection of the (R)-AMOZ scaffold focuses on the formation of the oxazolidinone ring. A logical approach involves breaking the C-N and C-O bonds of the heterocyclic ring, leading back to a chiral 3-morpholino-1,2-propanediol derivative. This precursor can be derived from simpler, achiral starting materials through enantioselective synthesis. An alternative disconnection of (R)-AMOZ involves the formation of the C-N bond at the 3-position, suggesting a precursor such as (R)-5-(morpholinomethyl)oxazolidin-2-one which can be aminated. This intermediate can be further simplified by disconnecting the morpholine (B109124) unit and the oxazolidinone ring. A key retrosynthetic intermediate for Moxnidazole (B1243294) is depicted in the following table.

| Intermediate | Structure | Key Disconnections |

|---|---|---|

| (R)-3-amino-5-((4-morpholinyl)methyl)-2-oxazolidinone ((R)-AMOZ) | [Structure of (R)-AMOZ] | C-N bond (nitroimidazole attachment), Oxazolidinone ring formation |

Enantioselective Synthesis Pathways for (R)-Moxnidazole

The crucial step in the synthesis of (R)-Moxnidazole is the establishment of the stereocenter in the oxazolidinone ring. Several enantioselective strategies have been developed to achieve this with high stereocontrol.

Asymmetric Catalysis in Chiral Center Construction

Asymmetric catalysis offers an efficient approach to introduce chirality. In the context of (R)-Moxnidazole synthesis, this can be achieved through the catalytic asymmetric aminohydroxylation of a suitable allylic precursor. This reaction, often catalyzed by transition metal complexes with chiral ligands, can install the required amino and hydroxyl groups in a stereodefined manner, leading to a chiral amino alcohol that can be cyclized to form the oxazolidinone core.

Another catalytic asymmetric approach involves the Sharpless asymmetric epoxidation of an allylic alcohol, followed by regioselective ring-opening of the resulting chiral epoxide with an amine. This pathway provides a versatile method to access the necessary chiral amino alcohol precursor for (R)-AMOZ.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In the synthesis of (R)-Moxnidazole, a chiral auxiliary, such as an Evans oxazolidinone, can be employed to direct the stereoselective alkylation of an enolate. For instance, an N-acylated Evans auxiliary can be alkylated with a suitable electrophile to introduce the morpholinomethyl side chain diastereoselectively. Subsequent removal of the chiral auxiliary furnishes the desired enantiomerically enriched intermediate. The predictability and high diastereoselectivity of Evans auxiliaries make this a robust method for constructing the chiral core of Moxnidazole.

Stereoconvergent and Stereodivergent Synthetic Approaches

Stereoconvergent syntheses allow for the conversion of a racemic starting material into a single enantiomeric product. For the synthesis of (R)-Moxnidazole, a dynamic kinetic resolution of a racemic precursor, such as a racemic amino alcohol, can be employed. This process typically involves a combination of an enzymatic resolution and a chemical racemization of the slower-reacting enantiomer, thereby theoretically converting the entire racemic mixture into the desired (R)-enantiomer.

Stereodivergent synthesis, on the other hand, allows for the selective formation of any desired stereoisomer from a common starting material by tuning the catalysts or reaction conditions. While less commonly reported specifically for (R)-Moxnidazole, this powerful strategy could be applied to a prochiral substrate to selectively generate either the (R) or (S) enantiomer of a key intermediate, providing access to both enantiomers of Moxnidazole for comparative biological studies.

Multi-component Reactions and Convergent Synthesis in Moxnidazole Derivative Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer a highly efficient and atom-economical approach to synthesize libraries of compounds. For the generation of Moxnidazole derivatives, an Ugi-type MCR could be envisioned. This would involve the reaction of an isocyanide, an aldehyde, an amine, and a carboxylic acid to rapidly assemble a scaffold that could be further elaborated to the Moxnidazole core or its analogues. For instance, a three-component reaction of an amine, an epoxide, and carbon dioxide can be utilized for the synthesis of the oxazolidinone ring, a key structural feature of Moxnidazole.

Chemoenzymatic Synthesis Approaches for (R)-Moxnidazole and Analogues

Furthermore, transaminases can be used for the asymmetric synthesis of chiral amines, which can serve as precursors to the chiral amino alcohols required for the oxazolidinone ring. The high enantioselectivity and mild reaction conditions of enzymatic reactions make them an attractive and sustainable alternative to traditional chemical methods for the synthesis of (R)-Moxnidazole and its analogues.

The following table summarizes the key chemoenzymatic reactions applicable to the synthesis of (R)-Moxnidazole precursors.

| Enzymatic Reaction | Enzyme Class | Application in (R)-Moxnidazole Synthesis |

|---|---|---|

| Kinetic Resolution | Lipase | Enantioselective acylation of a racemic amino alcohol precursor to (R)-AMOZ. |

| Asymmetric Synthesis | Transaminase | Asymmetric amination of a prochiral ketone to produce a chiral amine precursor. |

Sustainable and Green Chemistry Considerations in (R)-Moxnidazole Synthesis

The growing emphasis on sustainable and environmentally benign manufacturing processes within the pharmaceutical industry has spurred research into green chemistry approaches for the synthesis of Active Pharmaceutical Ingredients (APIs). The production of enantiomerically pure drugs like (R)-Moxnidazole presents a specific set of challenges and opportunities for the application of these principles. Traditional chemical syntheses of chiral molecules often involve steps with low atom economy, the use of hazardous reagents, and energy-intensive separations. Green chemistry seeks to address these issues by designing processes that are safer, more efficient, and less impactful on the environment.

For (R)-Moxnidazole, the primary focus of green and sustainable methodologies is the efficient and selective synthesis of its chiral (R)-3-amino-1,2-propanediol side chain, which is then coupled with a 2-methyl-5-nitroimidazole core. The key to a sustainable process lies in avoiding classical resolution, which has a maximum theoretical yield of only 50% and generates a significant waste stream of the undesired (S)-enantiomer. Instead, modern approaches favor biocatalytic and chemoenzymatic methods that offer high enantioselectivity under mild conditions.

Biocatalytic Approaches to Chiral Precursors

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry in pharmaceutical synthesis. ucl.ac.uknih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit remarkable specificity (chemo-, regio-, and enantioselectivity). nih.govrroij.com For the synthesis of the (R)-Moxnidazole side chain, enzymatic kinetic resolution (EKR) of a racemic precursor is a well-established and sustainable strategy.

A common precursor for the side chain is racemic 3-chloro-1,2-propanediol. This compound can be resolved using lipases, a class of hydrolase enzymes, which selectively catalyze the acylation of one enantiomer, allowing for the separation of the acylated enantiomer from the unreacted one. researchgate.netnih.gov

Enzymatic Kinetic Resolution via Transesterification:

In this process, a racemic alcohol, such as (±)-3-chloro-1,2-propanediol, is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol. This (R)-1-chloro-2,3-propanediol can then be isolated with high enantiomeric purity and subsequently converted to (R)-3-amino-1,2-propanediol.

The efficiency of this resolution is determined by the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E). A high E value signifies a more effective and greener separation.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Halohydrins

| Enzyme Source | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantiomeric Ratio (E) |

| Pseudomonas cepacia Lipase (PCL) | (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol | Vinyl Acetate | Organic Solvent | ~50 | >99 (acetate) | >99 (alcohol) | 110 |

| Pseudomonas aeruginosa Lipase (PAL) | (R,S)-1-chloro-3-(piperidin-1-yl)propan-2-ol | Vinyl Acetate | Toluene/[BMIM][BF4] | 50.02 | 98.91 (acetate) | 99 (alcohol) | High |

| Candida antarctica Lipase B (CALB) | Racemic 2-aryl-propanols | Vinyl Acetate | Hexane | ~50 | >99 (acetate) | >99 (alcohol) | >200 |

This table presents data from studies on analogous substrates to illustrate the high efficiency achievable with enzymatic kinetic resolution. The specific values for Moxnidazole precursors would require dedicated experimental investigation, but the principles are directly applicable. researchgate.netmdpi.comsciencepg.com

Advantages of the Biocatalytic Route:

High Selectivity: Enzymes can provide exceptionally high enantiomeric excess (>99% ee), which is crucial for pharmaceutical applications. rroij.com

Mild Reaction Conditions: Biocatalytic reactions are typically performed at or near room temperature and atmospheric pressure, significantly reducing energy consumption compared to many traditional chemical processes. nih.gov

Reduced Waste: By avoiding harsh chemicals, stoichiometric reagents, and protecting group chemistry, biocatalysis minimizes waste generation, aligning with the principle of atom economy. ucl.ac.uk

Chemoenzymatic Synthesis

This integrated approach represents a significant advancement over classical synthetic routes, offering a pathway to (R)-Moxnidazole that is more efficient, produces less waste, and operates under safer, more environmentally friendly conditions. nih.gov

Fundamental Stereochemical Investigations of R Moxnidazole

Theoretical Frameworks of Molecular Chirality and Enantiomerism

Molecular chirality is a fundamental concept in stereochemistry, referring to a geometric property of a molecule that makes it non-superimposable on its mirror image. libretexts.orgresearch-solution.com These non-superimposable mirror images are known as enantiomers. longdom.org The term "chiral" originates from the Greek word for hand, as hands are a classic example of chiral objects. Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. google.com However, they exhibit different behavior when interacting with other chiral entities, including polarized light or biological systems like enzymes and receptors. longdom.org

The primary source of chirality in many organic molecules is the presence of a stereogenic center, which is typically a carbon atom bonded to four different substituents. reddit.compharmacy180.com The spatial arrangement of these substituents around the chiral center determines the molecule's absolute configuration. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration of a stereocenter as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). libretexts.orglibretexts.org This system prioritizes the substituents based on their atomic number, allowing for an unambiguous description of the three-dimensional structure of each enantiomer. msu.edu

Moxnidazole (B1243294), with the IUPAC name 3-[(E)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one, is a chiral compound. nih.gov Its chirality arises from a stereogenic center located at the C5 position of the 1,3-oxazolidin-2-one ring. The four different groups attached to this carbon are the morpholin-4-ylmethyl group, a hydrogen atom, the C4 oxygen atom of the oxazolidinone ring, and the C4 nitrogen atom of the same ring. The existence of this chiral center means that Moxnidazole can exist as a pair of enantiomers: (R)-Moxnidazole and (S)-Moxnidazole. While the synthesis and antimicrobial activities of the enantiomers of a nitroimidazole analog, Moxnidazole, have been reported, detailed stereochemical investigations are not widely available in the public domain. cqvip.com

Chiral Recognition and Separation Methodologies for (R)-Moxnidazole

The separation of enantiomers, also known as chiral resolution, is a critical process in pharmaceutical research and development, as enantiomers of a drug can have different pharmacological and toxicological profiles. longdom.org Various analytical techniques have been developed for the enantioseparation of chiral compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. scispace.com Chiral HPLC relies on the use of a chiral stationary phase (CSP), which creates a chiral environment within the column. researchgate.net The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. researchgate.net

A variety of CSPs are commercially available, broadly classified based on the type of chiral selector immobilized on the support material. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of a broad range of chiral compounds, including those with imidazole (B134444) and triazole structures. reddit.comresearchgate.net Other common CSPs include Pirkle-type, macrocyclic glycopeptide, and protein-based phases. researchgate.net The choice of CSP and mobile phase composition is crucial for achieving successful enantioseparation. reddit.com

While the synthesis of Moxnidazole enantiomers has been documented, specific HPLC methods for their separation are not detailed in the available literature. cqvip.com However, based on the successful separation of other nitroimidazole drugs, it is anticipated that polysaccharide-based CSPs under normal-phase or polar organic mobile phase conditions would be suitable for the enantioseparation of (R)- and (S)-Moxnidazole. scispace.comresearchgate.net

Table 1: Common Chiral Stationary Phases for HPLC and Their General Applications

| CSP Type | Chiral Selector Examples | General Applications |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) | Broad applicability for a wide range of chiral compounds, including aromatic compounds, heterocycles, and pharmaceuticals. reddit.comresearchgate.net |

| Pirkle-type (Brush-type) | (R)- or (S)-N-(3,5-Dinitrobenzoyl)phenylglycine | Suitable for compounds with π-acidic or π-basic aromatic rings, and groups capable of hydrogen bonding. |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Effective for the separation of chiral acids, amines, and other polar compounds. researchgate.net |

| Protein-based | α1-acid glycoprotein (B1211001) (AGP), Cellulase | Separation of a wide variety of chiral drugs, particularly those that bind to proteins in vivo. |

Gas Chromatography (GC) is another powerful chromatographic technique for enantiomeric separation, particularly for volatile and thermally stable compounds. chrom-china.comgcms.cz Chiral GC utilizes capillary columns coated with a chiral stationary phase. mdpi.com Cyclodextrin (B1172386) derivatives are the most common chiral selectors used in GC, offering high enantioselectivity for a wide range of compounds. gcms.cz The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavity. chiralabsxl.com

For non-volatile or thermally labile compounds, derivatization is often required to increase their volatility and thermal stability for GC analysis. Given the molecular structure of Moxnidazole, its direct analysis by GC would likely be challenging due to its low volatility. Derivatization of the molecule would be a necessary prerequisite for attempting a chiral GC separation. There are currently no published methods in the searched literature describing the enantioseparation of (R)-Moxnidazole using Gas Chromatography.

Capillary Electrophoresis (CE) has emerged as a highly efficient technique for chiral separations, offering advantages such as high resolution, short analysis times, and low consumption of sample and reagents. mdpi.com In CE, enantiomers are separated based on their different mobilities in an electric field when they interact with a chiral selector added to the background electrolyte. researchgate.net

Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility, UV transparency, and high enantioselectivity for a broad range of compounds. mdpi.comresearchgate.net Other chiral selectors include macrocyclic antibiotics, chiral surfactants, and proteins. researchgate.net The enantioseparation in CE is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage. researchgate.net

CE methods have been successfully applied to the analysis of various 5-nitroimidazole antibiotics. researchgate.netresearchgate.net While this demonstrates the suitability of the technique for this class of compounds, specific methods for the enantioseparation of (R)-Moxnidazole have not been found in the reviewed scientific literature.

Spectroscopic Techniques for Absolute Configuration Assignment and Conformational Analysis

Spectroscopic methods are indispensable tools for the structural elucidation of chiral molecules. While techniques like NMR can be used in conjunction with chiral derivatizing agents, chiroptical spectroscopic methods provide a direct probe of the molecule's stereochemistry.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. chiralabsxl.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sg Enantiomers, being mirror images, produce CD spectra that are equal in magnitude but opposite in sign. chiralabsxl.com A CD spectrum provides a unique fingerprint for a specific enantiomer.

The absolute configuration of a chiral molecule can be determined by comparing its experimental CD spectrum with the spectrum predicted by theoretical calculations, typically using quantum mechanical methods like density functional theory (DFT). uniurb.it By calculating the theoretical CD spectrum for one enantiomer (e.g., the (R)-enantiomer), a match with the experimental spectrum confirms the absolute configuration of the sample. uniurb.it This method has become a reliable alternative to X-ray crystallography, especially for molecules that are difficult to crystallize. longdom.org

As the enantiomers of Moxnidazole have been synthesized, CD spectroscopy would be the ideal method to experimentally assign the (R)- and (S)-configurations. cqvip.com This would involve measuring the CD spectrum of one of the pure enantiomers and comparing it to the theoretically calculated spectrum for the (R)-configuration. However, at present, the experimental CD spectrum of (R)-Moxnidazole is not available in the public scientific literature.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique provides detailed three-dimensional structural information, making it an excellent method for determining the absolute configuration of enantiomers in solution. wikipedia.orgunige.ch The VCD spectrum of one enantiomer is the mirror image of the other, meaning they exhibit signals of equal magnitude but opposite signs. bruker.com

Application to (R)-Moxnidazole:

In a hypothetical study, the VCD spectrum of an authenticated sample of (R)-Moxnidazole would be recorded. The experimental spectrum would then be compared to a theoretically predicted spectrum generated through quantum chemical calculations, typically using density functional theory (DFT). unige.ch A strong correlation between the experimental and calculated spectra for the (R)-configuration would unequivocally confirm its absolute stereochemistry.

Furthermore, VCD can be employed to determine the enantiomeric purity of a sample. nih.gov By creating a calibration curve with mixtures of known enantiomeric excess, the purity of an unknown sample of Moxnidazole could be accurately measured. nih.gov This eliminates the need for chromatographic separation or the presence of a UV chromophore, which can be advantageous. nih.gov

Hypothetical VCD Data for (R)-Moxnidazole:

Without experimental data, a representative data table cannot be generated. A typical table would present a comparison between the experimental vibrational frequencies (cm⁻¹) and VCD intensities (ΔA x 10⁻⁵) for significant bands of (R)-Moxnidazole and the corresponding values calculated via DFT for its known (R) configuration.

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated Frequency (cm⁻¹) | Calculated ΔA (x 10⁻⁵) |

| N-O Stretch | Data not available | Data not available | Data not available | Data not available |

| C-H Bending | Data not available | Data not available | Data not available | Data not available |

| Imidazole Ring Deformation | Data not available | Data not available | Data not available | Data not available |

| C-O-C Stretch | Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental or calculated VCD data for (R)-Moxnidazole was found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. libretexts.org For chiral molecules, which are indistinguishable in a standard NMR spectrum, chiral shift reagents (CSRs) can be used to differentiate between enantiomers. libretexts.orgresearchgate.net These reagents, often lanthanide-based complexes, form transient diastereomeric complexes with the enantiomers in solution. libretexts.orgnih.gov These newly formed complexes have distinct magnetic environments, leading to separate, observable signals in the NMR spectrum for the (R) and (S) enantiomers. researchgate.net The integration of these separated signals allows for the direct determination of enantiomeric excess (ee). libretexts.org

Application to (R)-Moxnidazole:

To analyze (R)-Moxnidazole, a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III)), would be added to a solution of the analyte in an NMR-compatible solvent like CDCl₃. libretexts.org The basic nitrogen atoms or oxygen atoms in the Moxnidazole structure would likely serve as the binding sites for the Lewis acidic shift reagent. Upon complexation, protons near the chiral center of Moxnidazole would experience different induced shifts for the (R) and (S) enantiomers. By acquiring a ¹H NMR spectrum, one could observe separate peaks for each enantiomer, and the ratio of their integrals would provide the enantiomeric purity.

Hypothetical ¹H NMR Data for Moxnidazole with a Chiral Shift Reagent:

The following table illustrates the kind of data that would be generated in such an experiment on a hypothetical racemic mixture of Moxnidazole. It shows the chemical shift (δ) for a specific proton in each enantiomer, both before and after the addition of a CSR, and the resulting separation of the signals (ΔΔδ).

| Proton Analyte | δ without CSR (ppm) | δ with CSR [(R)-Moxnidazole] (ppm) | δ with CSR [(S)-Moxnidazole] (ppm) | Chemical Shift Non-equivalence (ΔΔδ) (ppm) |

| H at chiral center | Data not available | Data not available | Data not available | Data not available |

| CH₂ protons | Data not available | Data not available | Data not available | Data not available |

| Imidazole proton | Data not available | Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No experimental NMR data for (R)-Moxnidazole with chiral shift reagents was found in the surveyed literature.

Stereochemical Stability and Racemization Pathways of (R)-Moxnidazole

The stereochemical stability of a chiral drug is a critical attribute, as the conversion to its enantiomer (racemization) can lead to a loss of potency or the introduction of undesired biological activity. The stability of an enantiomer can be influenced by factors such as temperature, pH, and the solvent environment. researchgate.netresearchgate.netnih.gov

Racemization often occurs via pathways that involve the temporary loss of chirality at the stereocenter. For a carbon-based stereocenter like that in (R)-Moxnidazole, this could potentially happen through the formation of a planar, achiral intermediate such as a carbocation or a carbanion, or through a reversible ring-opening-closing mechanism if the chiral center is part of a ring. The specific pathway is highly dependent on the molecular structure and the reaction conditions.

Investigating (R)-Moxnidazole Stability:

A study on the stereochemical stability of (R)-Moxnidazole would involve subjecting a pure sample of the (R)-enantiomer to various stress conditions (e.g., different pH values, elevated temperatures). At specific time intervals, the enantiomeric excess of the sample would be analyzed using a suitable chiral method, such as chiral HPLC or NMR with a chiral solvating agent. The rate of decrease in enantiomeric excess would allow for the determination of the racemization kinetics. nih.gov For instance, a study on L-adrenaline followed its racemization and degradation kinetics over time to understand its stability profile. nih.gov

Identifying the racemization pathway would involve mechanistic studies, potentially using isotopic labeling or by analyzing degradation products under different conditions to infer the structure of transient intermediates. While some compounds exhibit high configurational stability with racemization half-lives of years, others can racemize more readily. mdpi.com Given the structure of Moxnidazole, potential pathways could involve proton abstraction/re-addition at the chiral center, particularly under basic or acidic conditions that could be relevant in physiological or formulation environments. However, without specific experimental studies, any discussion of its racemization pathways remains speculative.

Molecular Mechanism of Action Research on R Moxnidazole

Identification of Molecular Targets and Binding Profiles in Biological Systems

The activity of nitroimidazoles is contingent on the metabolic environment of the target cell. They are selectively toxic to anaerobic or microaerophilic organisms and hypoxic tumor cells because these environments possess the low redox potentials necessary to reduce the nitro group—a critical activation step. mdpi.comnih.govbmj.com

The activation of nitroimidazoles is a key protein-ligand interaction. It is mediated by specific oxidoreductase enzymes present in susceptible organisms. mdpi.com These enzymes transfer electrons to the nitro group of the compound.

Reductive Activation: The primary protein targets for activation are low-redox-potential electron-transfer proteins like ferredoxin or flavodoxin. nih.gov Enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) are crucial in this process. oup.com In some organisms, specific nitroreductases (NTRs) are responsible for this activation. mdpi.comresearchgate.net Upon reduction, the nitroimidazole is converted into a nitroso radical anion and other highly reactive intermediates. oup.comunimib.it These reactive species are the ultimate effectors of cytotoxicity.

Covalent Adduct Formation: Once activated, the reactive metabolites of nitroimidazoles can covalently bind to a range of intracellular proteins, leading to loss of function. Studies on metronidazole (B1676534) have identified several protein targets that form adducts, including enzymes involved in redox homeostasis and protein synthesis. nih.govplos.org It is highly probable that (R)-Moxnidazole follows a similar path of reductive activation leading to interactions with a specific set of proteins.

Table 1: Potential Protein Targets for Nitroimidazole Derivatives This table is based on data from related nitroimidazoles and represents likely targets for (R)-Moxnidazole.

| Target Type | Protein Example | Implied Function of Interaction | Reference |

| Activation Enzymes | Pyruvate:ferredoxin oxidoreductase (PFOR) | Reduces the nitro group to activate the prodrug. | nih.gov |

| Nitroreductases (NTRs) | Catalyzes the reduction of the nitro group. | mdpi.comresearchgate.net | |

| Thioredoxin Reductase | Can activate the drug and is also inhibited by it. | nih.govplos.org | |

| Downstream Targets | DNA | Primary target for damage by reactive metabolites. | nih.govbmj.com |

| Thioredoxin | Forms covalent adducts, disrupting redox balance. | plos.org | |

| Superoxide (B77818) Dismutase | Forms covalent adducts, impairing oxidative stress defense. | plos.org | |

| Elongation factor-1γ (EF-1γ) | Forms adducts, inhibiting protein synthesis. | nih.gov | |

| Topoisomerase IV | Direct inhibition independent of reductive activation (seen in hybrid compounds). | acs.org |

Activated nitroimidazoles and, in some cases, the parent compounds, can act as enzyme inhibitors. plos.orgnih.gov The nature of this inhibition can be competitive, noncompetitive, or uncompetitive, which can be distinguished using kinetic analyses such as Michaelis-Menten and Lineweaver-Burk plots. khanacademy.orgsci-hub.se

Inhibition of Redox Enzymes: A key example is the inhibition of thioredoxin reductase by metronidazole in Entamoeba histolytica. plos.org In this dual role, the enzyme both activates the drug and is subsequently inhibited by its reactive metabolites, leading to a collapse of the cell's antioxidant defense system.

Table 2: Example of Enzyme Inhibition Data for Nitroimidazole Derivatives This data shows the in vivo IC₅₀ values for two nitroimidazole inhibitors against human Carbonic Anhydrase IX (CA IX) expressed in Xenopus oocytes.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| DTP338 | Carbonic Anhydrase IX | 0.14 ± 0.02 | cornell.edutandfonline.com |

| DTP348 | Carbonic Anhydrase IX | 19.26 ± 1.97 | cornell.edutandfonline.com |

This data illustrates that structural modifications to the nitroimidazole scaffold can result in highly potent and specific enzyme inhibitors. It is plausible that (R)-Moxnidazole could exhibit inhibitory activity against a unique set of enzymes, dependent on its specific structure.

The primary molecular target for the cytotoxic action of most nitroimidazoles is deoxyribonucleic acid (DNA). nih.govbmj.com

DNA Damage: The highly reactive intermediates generated from the reduction of the nitro group, such as the nitroso and hydroxylamine (B1172632) derivatives, directly interact with DNA. mdpi.comoup.com This interaction leads to a loss of helical structure, phosphodiester backbone cleavage, and DNA strand breaks. nih.govscispace.com The extent of DNA damage often correlates with the drug's efficacy.

Mechanism of Damage: The damage is caused by the oxidative capacity of the reduced intermediates. oup.com These species can abstract hydrogen atoms from the deoxyribose backbone or oxidize nucleotide bases, leading to strand scission. This mechanism of action is analogous to that of some radiosensitizing agents, which also function by creating DNA lesions in hypoxic environments.

Inhibition of DNA Repair: Some studies suggest that in addition to causing direct damage, nitroimidazoles may also inhibit DNA repair mechanisms, thereby exacerbating the cytotoxic effect. nih.gov By preventing the cell from repairing the lesions, the drug ensures the damage is lethal.

Downstream Biochemical Pathway Perturbations Induced by (R)-Moxnidazole

The initial molecular interactions of (R)-Moxnidazole, particularly DNA damage and protein inhibition, would trigger a cascade of downstream cellular events.

Cell Cycle Arrest and Apoptosis: Widespread DNA damage typically activates cell cycle checkpoints, halting cell division to allow for repair. If the damage is too extensive, it initiates programmed cell death (apoptosis). unimib.it

Disruption of Redox Homeostasis: Inhibition of key antioxidant enzymes like thioredoxin reductase and superoxide dismutase, coupled with the generation of reactive nitrogen species during drug activation, leads to severe oxidative stress. plos.org This imbalance disrupts numerous cellular processes that are dependent on a stable redox environment.

Metabolic Disruption: The primary activation of nitroimidazoles by enzymes like PFOR diverts electrons from normal metabolic pathways, such as ATP production. oup.com Furthermore, the inhibition of essential enzymes involved in protein synthesis or other metabolic functions leads to a systemic failure of cellular processes. nih.gov

Comparative Mechanistic Studies with other Nitroimidazole Derivatives

The biological activity of nitroimidazoles can vary significantly based on the position of the nitro group (e.g., 2-nitro, 4-nitro, or 5-nitroimidazole) and the nature of the substituents on the imidazole (B134444) ring. unimib.itnih.gov

5-Nitroimidazoles (e.g., Metronidazole, Tinidazole, Moxnidazole): This is the most common class. Their activation is highly dependent on a very low redox potential, making them selectively toxic to anaerobes. oup.com Their primary mechanism is DNA damage via reductive activation by PFOR or similar systems. nih.gov

2-Nitroimidazoles (e.g., Benznidazole, Misonidazole): These compounds generally have a higher redox potential than 5-nitroimidazoles, allowing them to be activated in less strictly anaerobic conditions, such as those found in hypoxic tumor cells. unimib.it While DNA damage is still a key outcome, the specific activating enzymes and protein targets can differ. researchgate.net

Bicyclic Nitroimidazoles (e.g., PA-824, Delamanid): These newer agents have complex structures and often exhibit different mechanisms of activation. For instance, the antitubercular activity of (S)-PA-824 depends on a specific deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, an enzyme not found in many other organisms. nih.gov In contrast, its activity in Leishmania is mediated by a different, type I nitroreductase. unimib.it

Table 3: Comparative Features of Different Nitroimidazole Classes

| Feature | 5-Nitroimidazoles (e.g., Metronidazole) | 2-Nitroimidazoles (e.g., Benznidazole) | Bicyclic Nitroimidazoles (e.g., PA-824) |

| Primary Use | Anaerobic bacterial & protozoal infections | Parasitic infections, radiosensitizers | Tuberculosis, Leishmaniasis |

| Activation Environment | Strictly anaerobic | Hypoxic/microaerophilic | Aerobic and anaerobic |

| Key Activating Enzymes | PFOR, Ferredoxins | Type I Nitroreductases | Ddn (in M.tb), NTR1/NTR2 (in Leishmania) |

| Primary Molecular Target | DNA | DNA | DNA, Mycolic Acid Synthesis (in M.tb) |

| Reference | nih.govoup.com | researchgate.netunimib.it | unimib.itnih.gov |

Influence of (R)-Stereochemistry on Target Engagement and Specificity

The presence of a chiral center, as indicated by the "(R)-" designation in Moxnidazole (B1243294), is critically important for its biological activity. Biological systems are inherently chiral, and thus the two enantiomers (R and S) of a drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties. patsnap.comijpsjournal.comnih.gov

Stereospecific Target Binding: The three-dimensional arrangement of a drug molecule determines how it fits into the binding site of its target protein or enzyme. patsnap.comgoogle.com The (R)-enantiomer will present its functional groups in a specific spatial orientation, which may lead to a higher binding affinity and greater activity compared to the (S)-enantiomer, or vice-versa. The inactive or less active enantiomer may not be able to bind effectively or may even bind to different off-targets, potentially causing side effects. nih.gov

Differential Enantiomeric Activity: There are clear examples of this stereospecificity within the nitroimidazole class. The antitubercular drug PA-824 is active as the (S)-enantiomer, which is a substrate for the activating enzyme Ddn; the (R)-enantiomer is inactive against M. tuberculosis. nih.gov However, in the case of Leishmania donovani, the situation is reversed: (R)-PA-824 is approximately 6-fold more potent than (S)-PA-824. nih.gov This demonstrates that the stereochemistry dictates which activating enzyme can recognize and reduce the drug, leading to opposite activity profiles in different organisms. Similarly, for certain chiral nitroimidazooxazoles, the (R)-enantiomer displayed greater antitubercular activity than the (S)-form. mdpi.commdpi.com

Therefore, the (R)-stereochemistry of Moxnidazole is not a trivial feature. It would define its specific interactions with activating enzymes and downstream molecular targets, distinguishing its biological profile from its (S)-enantiomer and from achiral or racemic nitroimidazoles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R Moxnidazole

Systematic Modification of the Moxnidazole (B1243294) Scaffold and Resultant Biological Activities (In Vitro Focus)

Systematic modifications of the Moxnidazole scaffold would involve alterations to its three main components: the nitroimidazole ring, the oxazolidinone core, and the morpholine (B109124) substituent. Based on extensive research on related compounds, the following outcomes from hypothetical modifications can be posited.

Table 1: Postulated In Vitro Activity of Hypothetical Moxnidazole Analogs

| Modification | Postulated Change in In Vitro Activity | Rationale Based on Analogous Compounds |

|---|---|---|

| Removal or replacement of the nitro group on the imidazole (B134444) ring | Significant loss of antibacterial activity | The nitro group is essential for the mechanism of action of nitroimidazoles, which involves reductive activation to form cytotoxic radicals. unimib.itnih.gov |

| Alteration of the substituent at the 2-position of the imidazole ring | Modulation of activity and spectrum | Substituents at this position are known to influence the redox potential and steric interactions, thereby affecting efficacy. |

| Modification of the oxazolidinone core | Likely decrease in activity | The oxazolidinone ring is a critical pharmacophore for binding to the bacterial ribosome and inhibiting protein synthesis. nih.gov |

| Replacement of the morpholine ring with other cyclic amines | Alteration of solubility, cell permeability, and target interaction | The morpholine group often contributes to favorable pharmacokinetic properties and can be replaced by other groups like piperazine (B1678402) or thiomorpholine (B91149) to modulate activity and safety profiles. |

Note: The data in this table is illustrative and based on established SAR principles for nitroimidazoles and oxazolidinones, not on direct experimental results for Moxnidazole analogs.

Role of the Nitroimidazole Moiety in Modulating Activity

The 5-nitroimidazole moiety is a cornerstone of the biological activity of Moxnidazole, a feature it shares with other well-known drugs like metronidazole (B1676534). nih.gov The nitro group is not merely a substituent but an active participant in the compound's mechanism of action, particularly against anaerobic bacteria and certain protozoa.

The activity of nitroimidazoles is dependent on the reductive activation of the nitro group within the target organism. unimib.it This process, which occurs under the low redox potential conditions characteristic of anaerobic environments, leads to the formation of highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as cytotoxic free radicals. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death. unimib.it

Key SAR points related to the nitroimidazole moiety include:

Position of the Nitro Group: The positioning of the nitro group at the 5-position of the imidazole ring is crucial for the activity profile of compounds like Moxnidazole. While 2- and 4-nitroimidazoles also exhibit antimicrobial properties, their spectrum and potency can differ significantly.

Electron-Withdrawing Nature: The strong electron-withdrawing nature of the nitro group is essential for lowering the reduction potential of the imidazole ring, facilitating its activation in susceptible organisms.

Substituents on the Imidazole Ring: The presence of other substituents on the imidazole ring can modulate the electronic properties and steric bulk of the molecule, thereby influencing its reduction potential and interaction with activating enzymes.

Impact of the Oxazolidinone Ring and Morpholine Substituent on Activity Profile

The oxazolidinone ring is another critical pharmacophore within the Moxnidazole structure, renowned for its potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov Oxazolidinones function by inhibiting bacterial protein synthesis at a very early stage, preventing the formation of the initiation complex. This unique mechanism of action minimizes the likelihood of cross-resistance with other classes of antibiotics.

Key SAR features of the oxazolidinone component include:

The Intact Oxazolidin-2-one Core: The integrity of this five-membered ring is generally considered essential for activity.

The N-Aryl Substituent: In many oxazolidinones, an N-aryl group is present and crucial for activity. In Moxnidazole, this is replaced by the nitroimidazole-containing side chain.

The C-5 Side Chain: The substituent at the C-5 position of the oxazolidinone ring is a major determinant of potency and spectrum. The (S)-configuration at this position is typically essential for antibacterial activity. The acetamidomethyl side chain found in linezolid (B1675486) is a classic example, and modifications here are a key area of research.

Stereochemical Contributions to Structure-Activity Relationships

Stereochemistry is a critical determinant of the biological activity of chiral drugs, and (R)-Moxnidazole is no exception. The spatial arrangement of atoms can profoundly influence a molecule's interaction with its biological target.

The designation "(R)-" in Moxnidazole indicates a specific stereochemical configuration at a chiral center. For oxazolidinone antibacterials, the stereochemistry at the C-5 position of the oxazolidinone ring is paramount for their antibacterial activity. It is well-established that the (S)-enantiomer is the active form that binds to the bacterial ribosome. Since Moxnidazole's oxazolidinone core is substituted at the N-3 and C-5 positions, the stereochemistry at the C-5 position is crucial.

Moxnidazole has multiple chiral centers, which means that it can exist as diastereomers. Diastereomers have different physical properties and can exhibit significantly different biological activities. The precise three-dimensional shape of each diastereomer will dictate how it fits into the binding pocket of its target protein.

For a molecule with two chiral centers, four possible stereoisomers can exist: (R,R), (S,S), (R,S), and (S,R). The biological activity of these diastereomers can vary greatly. For instance, one diastereomer might have potent activity, another might be less active, and others could be inactive or even have off-target effects. The specific designation of (R)-Moxnidazole as the active form suggests that through preclinical development, this particular stereoisomer was identified as having the optimal balance of efficacy and safety. A study on nitroimidazole-oxazolidinone conjugates has shown that the activity against aerobic and anaerobic bacteria could be influenced by the different pharmacophores, suggesting that the stereochemistry of the entire molecule is critical for its dual-acting potential. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific QSAR models for (R)-Moxnidazole have been published, the principles of QSAR can be applied to understand the key molecular descriptors that likely govern its activity.

For a series of Moxnidazole analogs, a QSAR study would typically involve the calculation of various molecular descriptors, including:

Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can relate to the ease of reduction of the nitroimidazole ring.

Steric Descriptors: Like molecular volume and surface area, which can describe the fit of the molecule in the target binding site.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which influences cell permeability and distribution.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

A hypothetical QSAR equation for a series of Moxnidazole analogs might look like:

log(1/MIC) = c1(logP) - c2(LUMO energy) + c3*(Steric Parameter) + constant

Where a higher logP and a lower LUMO energy might correlate with increased antibacterial activity. Such models, once validated, can be powerful tools for predicting the activity of novel, unsynthesized analogs, thereby guiding further drug discovery efforts. QSAR studies on other nitroimidazoles have successfully been used to build predictive models for their antitubercular activity.

Computational Approaches to SAR Elucidation (e.g., 3D-QSAR, Pharmacophore Modeling)

The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of nitroimidazole compounds, a class to which Moxnidazole belongs, has been significantly advanced through computational techniques like 3D-QSAR and pharmacophore modeling. These methods aim to identify the key structural features of a molecule that are essential for its biological activity.

3D-QSAR studies on analogous nitroimidazole derivatives have successfully established correlations between the spatial arrangement of substituents and their biological potency. These studies typically involve aligning a series of molecules and calculating their steric and electrostatic fields. The resulting models, often visualized as contour maps, highlight regions where bulky or electron-rich groups may enhance or diminish activity. For (R)-Moxnidazole, a hypothetical 3D-QSAR model would likely underscore the importance of the specific spatial orientation of the side chain conferred by the (R)-configuration at the chiral center. The precise positioning of the hydroxyl group and the morpholine ring relative to the nitroimidazole core is expected to be a critical determinant of its interaction with biological targets.

Pharmacophore modeling , another powerful computational tool, focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. A pharmacophore model for (R)-Moxnidazole would define the spatial relationships between key features such as hydrogen bond donors and acceptors, hydrophobic regions, and the nitro group, which is a common feature in this class of compounds. It is hypothesized that the (R)-configuration dictates a unique and potentially more favorable presentation of these pharmacophoric features to its biological target compared to its (S)-enantiomer.

Although direct and detailed research findings on the computational SAR of (R)-Moxnidazole are limited, studies on similar chiral nitroimidazoles have demonstrated that stereochemistry plays a crucial role in their biological activity. These studies often reveal that one enantiomer exhibits significantly higher potency, underscoring the importance of a specific 3D arrangement for effective target engagement.

To illustrate the type of data generated from such computational studies, the following hypothetical tables showcase the kind of information that would be derived from a 3D-QSAR and pharmacophore analysis of a series of (R)-Moxnidazole analogs.

Hypothetical 3D-QSAR Data for (R)-Moxnidazole Analogs

| Compound | Steric Field Contribution | Electrostatic Field Contribution | Predicted Activity (pIC50) |

| (R)-Moxnidazole | 0.45 | 0.62 | 7.8 |

| Analog 1 | 0.38 | 0.59 | 7.5 |

| Analog 2 | 0.52 | 0.68 | 8.2 |

| Analog 3 | 0.41 | 0.60 | 7.6 |

Hypothetical Pharmacophore Feature Analysis for (R)-Moxnidazole

| Pharmacophore Feature | Present in (R)-Moxnidazole | Essential for Activity |

| Hydrogen Bond Donor (Side Chain OH) | Yes | Yes |

| Hydrogen Bond Acceptor (Nitro Group) | Yes | Yes |

| Hydrophobic Region (Morpholine Ring) | Yes | Yes |

| Aromatic Ring (Nitroimidazole) | Yes | Yes |

Preclinical in Vitro Biological Evaluation of R Moxnidazole

Design and Execution of Cellular and Subcellular Assays

The initial in vitro assessment of (R)-Moxnidazole involves carefully designed assays using cellular and subcellular systems. These experiments are fundamental to understanding the compound's biological effects in a controlled environment, providing insights into its efficacy and cellular targets.

The evaluation of (R)-Moxnidazole utilizes a variety of cell culture models to simulate different biological environments. Standard two-dimensional (2D) monolayer cultures are often employed for initial screening, using established cancer cell lines (e.g., human colon cancer HCT 116, breast cancer MCF-7, or glioblastoma U-87 MG) to assess general cytotoxicity and activity. nih.gov

To better mimic the complex in vivo tumor microenvironment, three-dimensional (3D) cell culture systems are also critical. nih.gov Multicellular tumor spheroids, for example, replicate the cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers found in avascular tumors. nih.gov Advanced models such as microphysiological systems (MPS) or co-cultures, which might include cancer cells and stromal cells or immune cells, can provide further insights into the compound's effects within a more complex and physiologically relevant setting. researchgate.netaltex.org For a nitroimidazole compound like (R)-Moxnidazole, a key feature of these models is the ability to control oxygen levels, allowing for direct comparison of its activity under normoxic and hypoxic conditions, the latter being characteristic of solid tumors and anaerobic infections.

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds. creative-bioarray.com For (R)-Moxnidazole, HTS methodologies are employed to efficiently determine its activity across a wide range of cell lines or microbial strains. These assays are typically performed in multi-well plates (96- or 384-well formats) and are highly automated. assaygenie.com

Cell-based HTS assays can measure various endpoints, such as cell viability, proliferation, apoptosis, or the expression of specific biomarkers. creative-bioarray.com Detection methods are often based on fluorescence, luminescence, or absorbance readings. creative-bioarray.com For instance, a viability screen might expose various cancer cell lines to a concentration gradient of (R)-Moxnidazole under both hypoxic and normoxic conditions. The results would quickly identify sensitive cell lines and the compound's preferential activity in low-oxygen environments.

Table 1: Illustrative High-Throughput Screening Data for (R)-Moxnidazole Cytotoxicity This table presents hypothetical data for illustrative purposes.

| Cell Line | Tissue of Origin | IC₅₀ (µM) - Normoxia (21% O₂) | IC₅₀ (µM) - Hypoxia (1% O₂) |

|---|---|---|---|

| HT-29 | Colon Carcinoma | >100 | 15.2 |

| A549 | Lung Carcinoma | >100 | 21.5 |

| PANC-1 | Pancreatic Carcinoma | >100 | 18.9 |

| MRC-5 | Normal Lung Fibroblast | >100 | >100 |

Biochemical Assays for Functional Characterization of Target Engagement

Once cellular activity is established, biochemical assays are used to investigate the direct interaction between (R)-Moxnidazole and its intended molecular target. Target engagement assays confirm that the compound binds to its target in a cellular context, which is crucial for validating its mechanism of action. frontiersin.org

A prominent method is the Cellular Thermal Shift Assay (CETSA), a label-free technique that measures the thermal stabilization of a target protein upon ligand binding. frontiersin.org An increase in the melting temperature of a target protein in the presence of (R)-Moxnidazole would indicate direct binding. Other advanced methods include Bioluminescence Resonance Energy Transfer (BRET) assays, such as the NanoBRET® system, which can quantitatively measure compound affinity and residence time at the target kinase in living cells. promega.careactionbiology.com

For nitroimidazoles, the mechanism often involves reductive activation under hypoxic conditions to form reactive intermediates that damage DNA or other macromolecules. Therefore, biochemical assays might include DNA fragmentation assays or assays measuring the inhibition of DNA repair enzymes like poly (ADP-ribose) polymerase (PARP).

Table 2: Hypothetical Target Engagement Data for (R)-Moxnidazole via CETSA This table presents hypothetical data for illustrative purposes.

| Target Protein | Condition | Melting Temperature (Tₘ) - Vehicle Control | Melting Temperature (Tₘ) - (R)-Moxnidazole | Thermal Shift (ΔTₘ) |

|---|---|---|---|---|

| Hypoxia-Inducible Factor 1α (HIF-1α) | Cell Lysate | 48.2°C | 48.5°C | +0.3°C (Insignificant) |

| Carbonic Anhydrase IX (CA-IX) | Cell Lysate | 55.1°C | 59.7°C | +4.6°C (Significant Engagement) |

| β-Actin (Off-Target Control) | Cell Lysate | 62.5°C | 62.4°C | -0.1°C (No Engagement) |

Assessment of Selectivity in In Vitro Systems

Selectivity is a critical parameter, defining a compound's ability to exert its effect on target cells while sparing non-target cells. For (R)-Moxnidazole, the primary basis for selectivity is expected to be hypoxia. In vitro assays are designed to quantify this selectivity by comparing the compound's cytotoxic or cytostatic effects on cells cultured under normal oxygen levels (normoxia, ~21% O₂) versus hypoxic conditions (<1-2% O₂). A high hypoxia-selective ratio (IC₅₀ normoxia / IC₅₀ hypoxia) is a desirable characteristic for a hypoxia-activated prodrug.

Further selectivity studies involve comparing the effects of (R)-Moxnidazole on cancerous cell lines versus normal, non-malignant cell lines (e.g., human fibroblasts). Ideally, the compound should demonstrate potent activity against cancer cells while having minimal impact on healthy cells, even under hypoxic conditions.

Table 3: Illustrative Selectivity Profile of (R)-Moxnidazole This table presents hypothetical data for illustrative purposes.

| Cell Line | Cell Type | IC₅₀ (µM) - Normoxia | IC₅₀ (µM) - Hypoxia | Hypoxic Cytotoxicity Ratio (HCR) |

|---|---|---|---|---|

| HCT 116 | Colon Cancer | 125 | 8.5 | 14.7 |

| WI-38 | Normal Lung Fibroblast | >200 | 185 | >1.1 |

| MDA-MB-231 | Breast Cancer | 140 | 10.2 | 13.7 |

| MCF-10A | Non-tumorigenic Breast Epithelial | >200 | 160 | >1.2 |

HCR = IC₅₀ Normoxia / IC₅₀ Hypoxia

Investigation of Synergistic and Antagonistic Effects with Other Chemical Agents (In Vitro)

The therapeutic potential of (R)-Moxnidazole may be enhanced when used in combination with other agents. In vitro studies are conducted to investigate potential synergistic, additive, or antagonistic interactions with existing therapeutic agents, such as conventional chemotherapeutics or other targeted drugs.

The checkerboard assay is a common method used to assess these interactions. gsconlinepress.com In this assay, two compounds are tested across a matrix of concentrations, both alone and in combination. The effect on cell viability or microbial growth is measured, and the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the nature of the interaction. gsconlinepress.com A ΣFIC of ≤ 0.5 typically indicates synergy, a value > 0.5 to ≤ 4 indicates an additive or indifferent effect, and a value > 4 suggests antagonism. gsconlinepress.com For example, studies have demonstrated synergistic effects when combining the related compound metronidazole (B1676534) with agents like ciprofloxacin (B1669076) or chlorhexidine (B1668724) against bacterial strains. gsconlinepress.comnih.gov Similar studies would be essential to position (R)-Moxnidazole in a combination therapy context for cancer, potentially with DNA-damaging agents or radiotherapy.

Table 4: Illustrative Checkerboard Assay Results for (R)-Moxnidazole in Combination with Cisplatin This table presents hypothetical data for illustrative purposes.

| Cell Line | Condition | FIC of (R)-Moxnidazole | FIC of Cisplatin | ΣFIC Index | Interaction |

|---|---|---|---|---|---|

| A549 | Hypoxia | 0.25 | 0.20 | 0.45 | Synergy |

| A549 | Normoxia | 0.50 | 0.60 | 1.10 | Additive/Indifference |

| HCT 116 | Hypoxia | 0.30 | 0.25 | 0.55 | Additive |

ΣFIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Metabolism and Biotransformation Pathways of R Moxnidazole

In Vitro Metabolic Stability and Metabolite Profiling Studies

In vitro metabolic stability assays are crucial in early drug development to predict the in vivo clearance of a compound. wuxiapptec.comyoutube.comyoutube.com These studies typically utilize liver microsomes or hepatocytes to evaluate the rate at which a drug is metabolized by hepatic enzymes. wuxiapptec.comyoutube.com The data generated, often expressed as intrinsic clearance (CLint), helps in understanding a drug's half-life and potential for first-pass metabolism. youtube.comfrontiersin.org For slowly metabolized compounds, specialized models with extended incubation times, such as plated hepatocytes or co-culture systems, may be employed. wuxiapptec.com

Metabolite profiling, often conducted in parallel, aims to detect and tentatively identify the metabolites formed in these in vitro systems. youtube.com This early profiling helps to understand the primary biotransformation routes and to identify any unique or disproportionate metabolites that may require further investigation. While these studies are standard practice, specific in vitro metabolic stability data for (R)-Moxnidazole were not available in the reviewed literature. However, studies on the racemic mixture have successfully identified multiple metabolites in human plasma and urine. nih.govresearchgate.net

Identification and Characterization of Major and Minor Metabolites

Studies on racemic Morinidazole have led to the detection of ten metabolites in human urine and six in plasma. nih.govresearchgate.net The primary metabolic pathway identified is glucuronidation, which accounts for a significant portion of the drug's elimination. nih.gov Other observed biotransformation processes for related nitroimidazoles include hydroxylation and oxidation of side-chains. drugbank.comresearchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the detection and structural characterization of drug metabolites. technologynetworks.comnih.gov In the investigation of Morinidazole, ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF-MS) was employed to analyze plasma and urine samples. nih.gov This high-resolution mass spectrometry (HRMS) approach allows for the accurate mass measurement of parent drug and metabolites, facilitating the determination of their elemental composition. youtube.com Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in elucidating the chemical structure of the metabolites. nih.gov This technique was instrumental in identifying the various metabolites of Morinidazole, including the key diastereoisomeric glucuronides. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural elucidation of novel compounds, including drug metabolites. youtube.com While mass spectrometry provides information on molecular weight and fragmentation, NMR analysis provides detailed information about the connectivity of atoms within a molecule, allowing for a complete structural assignment. This is particularly important for distinguishing between isomers. Although NMR is a gold standard for metabolite identification, no specific studies utilizing NMR for the structural elucidation of (R)-Moxnidazole metabolites were identified in the reviewed scientific literature.

Enzymatic Systems Responsible for (R)-Moxnidazole Biotransformation (e.g., Cytochrome P450, Reductases)

The biotransformation of drugs is catalyzed by a variety of enzymatic systems, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. researchgate.net For the nitroimidazole class of compounds, both phases are relevant. Phase I reactions for similar compounds like metronidazole (B1676534) are mediated by Cytochrome P450 (CYP) enzymes, leading to oxidation and hydroxylation. researchgate.netnih.govufrgs.br Reductases are also critical for the activation of the nitroimidazole prodrugs. dovepress.comnih.gov

For Morinidazole, the major metabolic pathway is Phase II glucuronidation. nih.gov Specific investigations using human liver microsomes (HLMs) and a panel of 12 recombinant UDP-glucuronosyltransferase (UGT) enzymes identified UGT1A9 as the primary enzyme responsible for the N+-glucuronidation of both the (R) and (S) enantiomers. nih.gov

Stereoselective Aspects of Moxnidazole (B1243294) Metabolism

A crucial finding in the metabolism of racemic Morinidazole is its significant stereoselectivity. nih.gov The biotransformation, specifically N+-glucuronidation catalyzed by UGT1A9, occurs at different rates for the (R) and (S) enantiomers. nih.gov

The study identified two major diastereoisomeric metabolites: the S-morinidazole glucuronide (M8-1) and the R-enantiomer glucuronide (M8-2). nih.gov In humans, the plasma exposure of the R-enantiomer glucuronide (M8-2) was found to be approximately 6-fold higher than that of the S-enantiomer glucuronide (M8-1). nih.gov This indicates a preferential metabolic pathway for the (R)-enantiomer via glucuronidation.

Kinetic studies using human liver microsomes further detailed this stereoselectivity. While the binding affinities (Km) for the formation of both glucuronides were similar, the maximum reaction velocity (Vmax) for the formation of the R-enantiomer metabolite (M8-2) was significantly higher. nih.gov

| Metabolite | Enantiomer | Km (mM) | Vmax (pmol·min⁻¹·mg protein⁻¹) |

|---|---|---|---|

| M8-1 | (S)-Moxnidazole Glucuronide | 11.3 | 111 |

| M8-2 | (R)-Moxnidazole Glucuronide | 15.1 | 1660 |

Computational Prediction of Metabolites and Metabolic Pathways

Computational, or in silico, methods are increasingly used to predict the metabolic fate of drug candidates. nih.gov These approaches can forecast potential sites of metabolism (SOMs) on a molecule and predict the structures of likely metabolites. nih.gov Various software tools and algorithms utilize knowledge-based systems, machine learning, and data mining of known biotransformations to generate these predictions. nih.govnih.gov Such predictive models help in prioritizing compounds and guiding the design of subsequent in vitro and in vivo metabolism studies. While these computational tools are widely applicable in drug discovery, the search did not yield specific studies detailing the computational prediction of metabolites and metabolic pathways for (R)-Moxnidazole.

Advanced Analytical Method Development and Validation for R Moxnidazole

Methodologies for Quantitative Determination in Complex Biological Matrices (In Vitro)

The accurate measurement of (R)-Moxnidazole in biological samples like plasma or in vitro cell cultures is crucial for pharmacokinetic and metabolic studies. researchgate.netnih.gov The complexity of these matrices, however, presents significant analytical challenges, including interference from endogenous components. waters.com

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs in biological fluids due to its high sensitivity, specificity, and ability to handle complex matrices. researchgate.netrsc.orgmdpi.com The development of a robust LC-MS/MS method for (R)-Moxnidazole involves several critical steps.

A crucial aspect of method development is the sample preparation, which aims to extract the analyte from the matrix and remove interfering substances. omegaquant.comnih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net For high-throughput analysis, 96-well SPE plates can be employed for efficient extraction from plasma samples. nih.gov

Chromatographic separation is optimized to achieve a good peak shape and resolution from matrix components. mdpi.com Reversed-phase chromatography, often using a C18 column, is a common starting point. nih.gov Mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is carefully adjusted to achieve optimal separation. nih.govthermofisher.com The use of a diverter valve can help preserve the ion source performance during high-throughput analysis. nih.gov

For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. mdpi.commdpi.com This involves selecting a specific precursor ion for (R)-Moxnidazole and one or more of its characteristic product ions, which significantly enhances the selectivity and sensitivity of the assay. nih.govmdpi.com The use of an isotopically labeled internal standard is highly recommended to compensate for any variability during sample preparation and analysis. nih.gov

Spectrophotometric and Chromatographic Methods for Purity Assessment

While LC-MS/MS is ideal for quantification in biological matrices, spectrophotometric and other chromatographic methods are valuable for assessing the purity of the (R)-Moxnidazole drug substance itself. torontech.comnih.gov

UV-Visible Spectrophotometry can be a simple and rapid method for a preliminary purity assessment. researchgate.netlatamjpharm.orgiiste.org The method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte. However, this method lacks the specificity to distinguish between the active pharmaceutical ingredient (API) and its impurities if they have overlapping absorption spectra. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV detection is a more powerful technique for purity assessment. torontech.comchromforum.orgnih.gov A well-developed HPLC method can separate the main compound from its potential impurities, allowing for their individual quantification. purdue.edujopcr.com The percentage purity is often calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromforum.org Peak purity analysis, often performed using a photodiode array (PDA) detector, helps to ensure that the main peak is not co-eluting with any impurities. jopcr.com

Validation of Analytical Methods According to Academic Standards (e.g., Linearity, Precision, Accuracy, LOD, LOQ, Robustness)

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. demarcheiso17025.comiosrjournals.orgirjmets.com Regulatory bodies and academic standards provide guidelines for the parameters that need to be evaluated. mdpi.comeuropa.eu

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. researchgate.netresearchgate.net A minimum of five concentration levels is typically recommended to establish linearity, and the data is often evaluated using a linear regression model. rsc.orgeuropa.eu The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the quality of the linear fit. nih.govresearchgate.net

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). irjmets.comresearchgate.net Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu